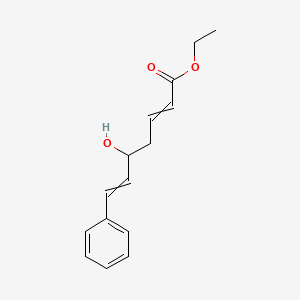
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate is a chemical compound with the molecular formula C15H18O3 It is known for its unique structure, which includes a hydroxyl group, a phenyl group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by dehydration and subsequent reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The conjugated diene system can be reduced to a saturated system using hydrogenation catalysts like palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-7-phenylhepta-2,6-dienoate.
Reduction: Formation of ethyl 5-hydroxy-7-phenylheptanoate.
Substitution: Formation of ethyl 5-hydroxy-7-(4-nitrophenyl)hepta-2,6-dienoate or ethyl 5-hydroxy-7-(4-bromophenyl)hepta-2,6-dienoate.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-7-(4-methylphenyl)hepta-2,6-dienoate: Similar structure but with a methyl group on the phenyl ring, which may alter its reactivity and biological activity.
Ethyl 5-hydroxy-7-(4-methoxyphenyl)hepta-2,6-dienoate: Contains a methoxy group on the phenyl ring, potentially affecting its solubility and interaction with biological targets.
Ethyl 5-hydroxy-7-(4-chlorophenyl)hepta-2,6-dienoate: The presence of a chlorine atom on the phenyl ring may enhance its electrophilic substitution reactions and influence its biological properties.
Propiedades
Número CAS |
919296-46-1 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)10-6-9-14(16)12-11-13-7-4-3-5-8-13/h3-8,10-12,14,16H,2,9H2,1H3 |
Clave InChI |
HVKCPHHFFDXHLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCC(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


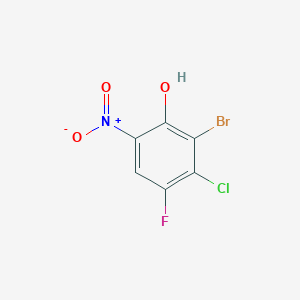
![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
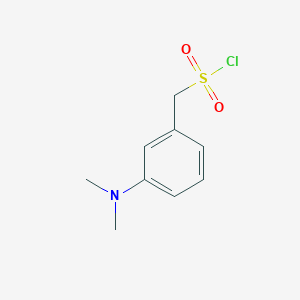
![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)
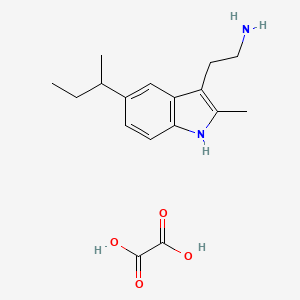
![4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide](/img/structure/B12639115.png)
![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)
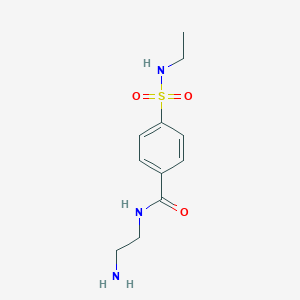
![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B12639131.png)
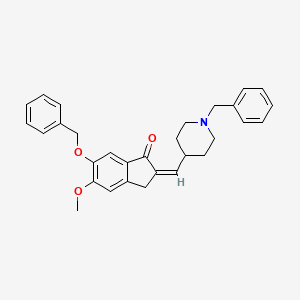
![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)
![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)
-](/img/structure/B12639170.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
